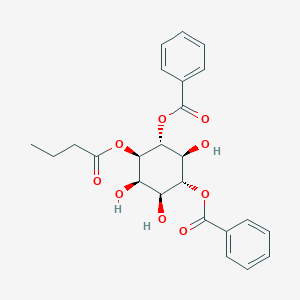
1D-1-O-Butiril-4,6-O-dibenzoil-mio-inositol
Descripción general
Descripción
1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol is a chemical compound with the empirical formula C24H26O9 . It has a molecular weight of 458.46 . This compound is used for research purposes .
Molecular Structure Analysis
The molecule contains a total of 61 bonds. There are 35 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 aliphatic ester, 2 aromatic esters, 3 hydroxyl groups, and 3 secondary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol are largely determined by its molecular structure. It has a molecular weight of 458.46 and an empirical formula of C24H26O9 .Aplicaciones Científicas De Investigación
Agente Antitumoral
“1D-1-O-Butiril-4,6-O-dibenzoil-mio-inositol” ha demostrado un inmenso potencial como agente antitumoral . Los esfuerzos de investigación actuales han revelado su capacidad para sofocar la propagación de células malignas y su función prospectiva como fármaco de quimioterapia para un espectro de cánceres .
Investigación de Enfermedades Neurológicas
Los estudios de genoma completo han identificado variantes genéticas relacionadas con enfermedades neurológicas . “this compound” se ha utilizado en estos estudios, lo que indica su posible aplicación en la investigación de enfermedades neurológicas .
Investigación de Factores Ambientales
Los factores ambientales también juegan papeles importantes en el desarrollo de la enfermedad, pero no hay métodos disponibles para su investigación integral . El uso de “this compound” en un enfoque novedoso que combina datos genómicos y pantallas en un modelo de pez cebra indica su posible aplicación en la investigación de factores ambientales
Mecanismo De Acción
Target of Action
1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol is an intricate chemical compound that exhibits immense potential as an anti-tumor agent . .
Mode of Action
It is suggested that it may interact with its targets to stifle the spread of malignant cells
Biochemical Pathways
This could potentially trigger CNS inflammation .
Result of Action
1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol has been shown to have the capacity to stifle the spread of malignant cells . It is also suggested to have a prospective function as a chemotherapy drug for a spectrum of cancers .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the metabolism of inositol phosphates, such as inositol polyphosphate kinases and phosphatases. These interactions can modulate the levels of inositol phosphates, which are important signaling molecules in cellular processes .
Cellular Effects
1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the phosphoinositide signaling pathway, which plays a critical role in cell growth, survival, and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, modulating their activity and function. For instance, it can inhibit or activate inositol polyphosphate kinases, leading to changes in the levels of inositol phosphates. These changes can subsequently affect various cellular processes, including cell signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol vary with different dosages in animal models. At lower doses, it can modulate cellular processes without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity and metabolic disturbances. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol is involved in various metabolic pathways, including the metabolism of inositol phosphates. It interacts with enzymes such as inositol polyphosphate kinases and phosphatases, influencing the levels of inositol phosphates and other metabolites. These interactions can affect metabolic flux and metabolite levels, thereby modulating cellular metabolism .
Transport and Distribution
The transport and distribution of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol within cells and tissues involve specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific inositol transporters and bind to proteins that facilitate its distribution within the cell .
Subcellular Localization
1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can modulate the activity of enzymes and proteins involved in cellular metabolism .
Propiedades
IUPAC Name |
[(1R,2S,3R,4R,5R,6S)-3-benzoyloxy-4-butanoyloxy-2,5,6-trihydroxycyclohexyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O9/c1-2-9-16(25)31-21-18(27)17(26)20(32-23(29)14-10-5-3-6-11-14)19(28)22(21)33-24(30)15-12-7-4-8-13-15/h3-8,10-13,17-22,26-28H,2,9H2,1H3/t17-,18+,19-,20+,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYAOQKEMRXFIY-NXOOKBFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(C(C(C(C1OC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1OC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451523 | |
| Record name | (1R,2S,3R,4R,5R,6S)-4-(Butanoyloxy)-2,5,6-trihydroxycyclohexane-1,3-diyl dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153265-90-8 | |
| Record name | (1R,2S,3R,4R,5R,6S)-4-(Butanoyloxy)-2,5,6-trihydroxycyclohexane-1,3-diyl dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







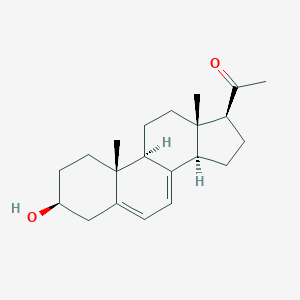


![8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B125356.png)
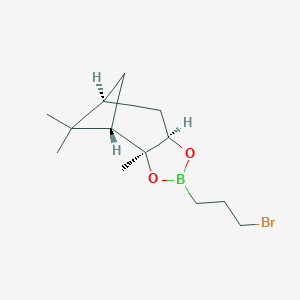

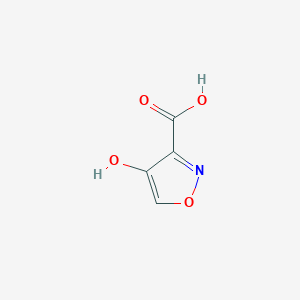
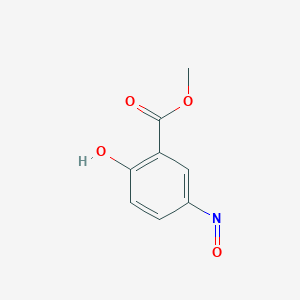
![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)
